ethyl 4-[3-(4-benzylpiperazin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate
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Overview
Description
ETHYL 4-[3-(4-BENZYLPIPERAZINO)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE is a complex organic compound with a molecular formula of C24H27N3O4. This compound is known for its unique structure, which includes a piperazine ring and a pyrrolidine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[3-(4-BENZYLPIPERAZINO)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE typically involves multiple steps. One common method includes the reaction of ethyl 4-aminobenzoate with 4-benzylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate product. This intermediate is then reacted with maleic anhydride to introduce the pyrrolidine ring, resulting in the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[3-(4-BENZYLPIPERAZINO)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 4-[3-(4-BENZYLPIPERAZINO)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[3-(4-BENZYLPIPERAZINO)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-[3-(4-ETHYL-1-PIPERAZINYL)-2,5-DIOXO-1-PYRROLIDINYL]BENZOATE: Similar structure but with an ethyl group instead of a benzyl group.
4-(3-(4-BENZYLPIPERAZIN-1-YL)PROPOXY)-7-METHOXY-3-SUBSTITUTED PHENYL-2H-CHROMEN-2-ONE: Contains a piperazine ring and is used in antimicrobial research.
Uniqueness
The uniqueness of ETHYL 4-[3-(4-BENZYLPIPERAZINO)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE lies in its dual ring structure, which provides a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H25N3O4 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl 4-[3-(4-benzylpiperazin-1-yl)-2,5-dioxopyrrol-1-yl]benzoate |
InChI |
InChI=1S/C24H25N3O4/c1-2-31-24(30)19-8-10-20(11-9-19)27-22(28)16-21(23(27)29)26-14-12-25(13-15-26)17-18-6-4-3-5-7-18/h3-11,16H,2,12-15,17H2,1H3 |
InChI Key |
IPIAMBBMRSAMNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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